1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine
Description
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-N-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4/c1-22-17-10-12-24(13-11-17)20-23-18-4-2-3-5-19(18)25(20)14-15-6-8-16(21)9-7-15/h2-9,17,22H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMXQNXCFMLIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140354 | |
| Record name | 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108635-83-2 | |
| Record name | 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108635-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, also known as 1-[1-(4-Fluorobenzyl)-1H-BenziMidazole-2yl]-N-Methyl-4-piperidineaMine, is a candidate anti-histamine. Its primary target is the histamine H1-receptor , which plays a crucial role in allergic reactions.
Mode of Action
The compound interacts with the histamine H1-receptor, presumably through N-demethylation followed by self-catalyzed N-diarylation . This interaction inhibits the receptor’s activity, thereby alleviating allergy symptoms.
Biochemical Pathways
The compound affects the histamine pathway, which is involved in immune responses and inflammation. By inhibiting the histamine H1-receptor, the compound can reduce the symptoms of allergies.
Pharmacokinetics
The compound’s formation involves an unusual mechanism, suggesting that its synthesis and metabolism may be complex.
Result of Action
The molecular effect of the compound’s action is the inhibition of the histamine H1-receptor. This inhibition can alleviate allergy symptoms at the cellular level.
Action Environment
The compound’s formation involves an unusual mechanism, suggesting that its synthesis and stability may be influenced by specific conditions.
: Unusual synthesis of 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine
Biological Activity
The compound 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine (CAS Number: 108635-83-2) is a bioactive small molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 338.4 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for numerous physiological processes. GPCRs are involved in the regulation of neurotransmission and hormonal signaling, making them significant targets in drug design .
- Kinase Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory activity against specific kinases, which play pivotal roles in cell proliferation and survival. This inhibition can lead to reduced tumor growth in certain cancer models .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| GPCR Modulation | Potential anti-inflammatory effects | |
| Kinase Inhibition | Reduced cell proliferation | |
| Antimicrobial Activity | Inhibition of Pseudomonas aeruginosa |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of benzimidazole derivatives, the compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This suggests potential use in cancer therapy as an adjunct to existing treatments .
Case Study 2: Antimicrobial Properties
Research focusing on the antimicrobial efficacy of similar compounds highlighted that derivatives of benzimidazole exhibited notable activity against Pseudomonas aeruginosa. This bacterium is notorious for its resistance to multiple antibiotics, and compounds like the one studied could serve as novel therapeutic agents .
Pharmacological Profile
The pharmacological profile indicates that this compound may possess a range of beneficial effects:
- Anti-inflammatory : By modulating GPCR pathways, it may reduce inflammation.
- Antimicrobial : Effective against resistant strains of bacteria.
- Anticancer : Induces apoptosis in cancer cells through kinase inhibition.
Scientific Research Applications
Neurological Disorders
Research has indicated that this compound may have applications in treating neurological disorders, particularly those involving glutamate receptors. Studies have shown that compounds with similar structures can modulate metabotropic glutamate receptors, which are implicated in conditions such as schizophrenia and depression .
Antimicrobial Activity
Recent investigations into benzimidazole derivatives have demonstrated their potential as antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes, which may inhibit bacterial growth. For instance, a study on benzimidazole derivatives showed promising results against Pseudomonas aeruginosa, suggesting that this compound could be developed as an adjuvant therapy for infections caused by resistant strains .
Cancer Research
The compound's ability to influence cell signaling pathways makes it a candidate for cancer research. Compounds similar to 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine have been evaluated for their effects on tumor growth and metastasis. Preliminary data suggest that they may inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
Preparation Methods
Reductive Amination for N-Methylpiperidin-4-Amine Intermediate
The synthesis of the N-methylpiperidin-4-amine moiety, a key intermediate, is achieved via reductive amination. As detailed in patent WO2020212268A1 , 1-methyl-4-piperidone reacts with 4-fluorobenzylamine in the presence of a hydride reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). This method avoids toxic reagents like phosgene by employing di-tert-butyl dicarbonate for carbamate formation, enhancing safety and reproducibility.
Reaction Conditions :
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Solvent : Methanol or ethanol
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Temperature : Room temperature to 60°C
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Catalyst : Acetic acid (for pH control)
This intermediate is critical for subsequent coupling with the benzimidazole scaffold.
Nucleophilic Substitution with 1-(4-Fluorobenzyl)-2-Chloro-1H-Benzo[d]imidazole
The most widely documented method involves reacting N-methylpiperidin-4-amine with 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole under nucleophilic substitution conditions. Ambeed’s protocol outlines the following steps:
Procedure :
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Reagents :
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4-Methylaminopiperidine acetate (0.05 mol)
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1-(4-Fluorobenzyl)-2-chlorobenzimidazole (0.05 mol)
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Potassium carbonate (0.1 mol)
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Solvent : Isoamyl alcohol (250 mL)
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Conditions :
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Reflux at 120–130°C for 192 hours
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Cooling, evaporation, and crystallization in water/ether
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Purification :
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Dissolution in toluene, drying with MgSO₄, and precipitation in petroleum ether
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Yield : 48% (off-white solid) . Extended reflux durations (>72 hours) are necessary due to steric hindrance from the benzimidazole scaffold.
Alternative Pathways and Byproduct Formation
Unexpected pathways, such as those reported in ARKAT-USA’s study , highlight the compound’s formation during attempts to synthesize anti-histamine candidates. When 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole reacts with 1-methylpiperidinamine, dimerization or over-alkylation may occur, yielding:
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Byproduct : 1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine .
Mitigation Strategies :
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Temperature Control : Maintaining 0–5°C during reagent addition .
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Solvent Optimization : Using polar aprotic solvents (e.g., DMSO) to reduce side reactions .
Comparative Analysis of Synthetic Routes
Purification and Characterization
Post-synthesis purification is critical due to the compound’s propensity for hydrate formation . Recrystallization from toluene/petroleum ether mixtures yields >98% purity (LCMS) . Structural confirmation via NMR and mass spectrometry aligns with PubChem data (CID 44250284) , including:
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¹H NMR : δ 7.65–7.10 (m, aromatic H), 4.85 (s, CH₂-fluorobenzyl), 2.80 (s, N-CH₃).
Industrial-Scale Considerations
Patent WO2020212268A1 emphasizes large-scale adaptations:
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Recrystallization : 1-[4-(2-Methylpropyloxy)phenyl]methanamine acetate is purified via methanol/methyl-t-butyl ether mixtures, ensuring >99.5% purity.
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Cost Efficiency : Substituting phosgene with di-tert-butyl dicarbonate reduces hazardous waste.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine, and what challenges are encountered during its synthesis?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole and 1-methylpiperidin-4-amine under anhydrous conditions at elevated temperatures (120°C, 72 hours) . Key challenges include competing side reactions, such as N-demethylation and self-catalyzed N-diarylation, leading to unexpected byproducts like compound 4 (a dimeric structure). To mitigate this, stoichiometric control and excess amine are used to trap HCl byproducts .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using 1:9 MeOH:CHCl₃ as the mobile phase .
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via ¹H and ¹³C spectra, identifying peaks for the fluorobenzyl, piperidine, and benzimidazole moieties .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Column Chromatography : Purifies crude products using gradient elution (CHCl₃ to 2% MeOH in CHCl₃) .
Advanced Research Questions
Q. How can researchers explain and address the formation of unexpected byproducts, such as compound 4, during the synthesis of the target molecule?
- Methodological Answer : The dimeric byproduct 4 forms via a proposed mechanism where the desired intermediate 3 reacts with a second equivalent of 2-chlorobenzimidazole (12 ), leading to a quaternary salt that decomposes with CH₃Cl elimination . To suppress this:
- Optimize Reaction Time : Shorten reaction duration to reduce secondary reactions (e.g., 48 hours instead of 72) .
- Adjust Stoichiometry : Use a 1:1 molar ratio of 12 to 6 to limit excess amine availability .
Q. What methodological approaches are recommended to determine the rate-limiting steps in multi-step syntheses involving this compound?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via time-course TLC/NMR sampling .
- Isolation of Intermediates : Characterize intermediates like 3 to confirm their role in byproduct pathways .
- Computational Modeling : Use density functional theory (DFT) to simulate energy barriers for steps like SNAr amination .
Q. How do structural modifications on the benzimidazole or piperidine moieties influence the compound's pharmacological activity?
- Methodological Answer :
- Fluorobenzyl Substitution : Enhances lipophilicity and histamine H₁ receptor binding affinity, as seen in analogs like 37 (N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine) .
- Piperidine Methylation : Reduces metabolic degradation but may sterically hinder target interactions. Comparative assays (e.g., radioligand displacement) quantify selectivity for H₁/H₄ receptors .
Q. What strategies can be employed to enhance the yield of the target compound while minimizing competing side reactions?
- Methodological Answer :
- Catalyst Screening : Test alternatives to DBU (e.g., DIPEA) for amination steps to reduce side-product formation .
- Temperature Control : Lower reaction temperatures (e.g., 100°C) slow down dimerization pathways .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to favor SNAr over N-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
